molecular formula C25H24N4O5S2 B2625566 N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 688791-14-2

N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No. B2625566
CAS RN: 688791-14-2
M. Wt: 524.61
InChI Key:
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Description

N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a useful research compound. Its molecular formula is C25H24N4O5S2 and its molecular weight is 524.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer activity due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it shows strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to explore its mechanism of action and potential as a targeted therapy .

Antioxidant Activity

The compound demonstrates significant antioxidant properties, as evidenced by its high ABTS radical scavenging activity. This suggests its potential in combating oxidative stress-related diseases and protecting cells from free radical damage .

Chemoselective Reagent

Interestingly, 2-methoxyphenyl isocyanate (a derivative of this compound) has been used as a chemoselective multitasking reagent. It plays a crucial role in protecting and deprotecting amino groups, making it valuable in synthetic chemistry .

Mechanochemical Synthesis

The compound can be synthesized via a mechanochemical process, which involves mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide. This innovative approach offers an efficient route to obtain the desired product .

Biological Evaluation

Researchers have evaluated its biological activity by synthesizing novel heterocyclic compounds derived from this compound. These derivatives exhibit diverse properties, including antitumor effects and potential as enzyme inhibitors .

Molecular Docking Studies

Molecular docking simulations indicate that the compound interacts favorably with specific amino acid residues in binding pockets. For instance, it forms hydrogen bonds with Arg184 and Lys179, suggesting its potential as a drug candidate .

properties

IUPAC Name

8-N-[(2-methoxyphenyl)methyl]-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2/c1-33-19-7-3-2-5-15(19)12-26-22(30)14-8-9-17-18(11-14)29-21(28-23(17)31)20(36-25(29)35)24(32)27-13-16-6-4-10-34-16/h2-3,5,7,14,16-18H,4,6,8-13H2,1H3,(H,26,30)(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUJIMKESVIGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NCC5CCCO5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

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